

# An In-depth Technical Guide to 4-Bromobutan-2-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromobutan-2-ol

Cat. No.: B2956154

[Get Quote](#)

Document ID: GAI-WG-20251219-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical overview of **4-bromobutan-2-ol** (IUPAC name: **4-bromobutan-2-ol**), a bifunctional organic compound of significant interest in synthetic chemistry. It details the molecule's chemical and physical properties, outlines key experimental protocols for its synthesis, and explores its reactivity and applications, particularly as a chiral synthon in the development of complex molecules and pharmaceutical agents. This guide is intended to serve as a core reference for professionals engaged in chemical research and drug development.

## Introduction and IUPAC Nomenclature

**4-Bromobutan-2-ol** is a halogenated alcohol featuring a four-carbon butane backbone. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is **4-bromobutan-2-ol**.<sup>[1][2]</sup>

The naming follows these systematic rules:

- Principal Functional Group: The hydroxyl (-OH) group has higher priority than the halogen, designating the compound as an alcohol with the suffix "-ol".<sup>[3]</sup>

- **Parent Chain:** The longest continuous carbon chain containing the hydroxyl group is four carbons long, hence the parent name "butan-".
- **Numbering:** The chain is numbered from the end that gives the hydroxyl group the lowest possible locant. Numbering from the methyl end places the -OH group on carbon 2.
- **Substituents:** A bromine atom is located on carbon 4, named as a "4-bromo" prefix.

The molecule possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers: (R)-**4-bromobutan-2-ol** and (S)-**4-bromobutan-2-ol**. This chirality is crucial for its application in asymmetric synthesis.<sup>[3]</sup>

## Physicochemical and Spectroscopic Properties

The key properties of **4-bromobutan-2-ol** are summarized below. Data is compiled for the racemic mixture unless specified for a particular enantiomer.

Property	Value	Reference(s)
IUPAC Name	4-bromobutan-2-ol	[1][2]
CAS Number	6089-17-4 (racemic)	[1][3]
88785-04-0 ((2R)-enantiomer)	[4][5][6]	
Molecular Formula	C <sub>4</sub> H <sub>9</sub> BrO	[1][4]
Molecular Weight	153.02 g/mol	[1][4]
Boiling Point	69-71 °C (at 10 Torr)	[4][5]
Density (Predicted)	1.448 ± 0.06 g/cm <sup>3</sup>	[4][5]
LogP (Predicted)	1.15	[5]
Topological Polar Surface Area (TPSA)	20.23 Å <sup>2</sup>	[1]

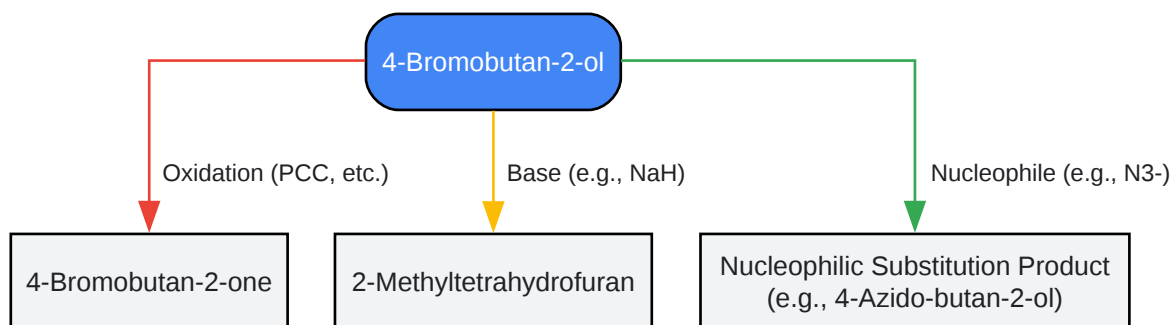
## Spectroscopic Data (Expected)

- $^1\text{H}$  NMR: Expected signals include a doublet for the methyl group (C1), a multiplet for the methine proton (C2), multiplets for the two methylene groups (C3 and C4), and a broad singlet for the hydroxyl proton.
- $^{13}\text{C}$  NMR: Four distinct signals are expected for the four carbon atoms.
- IR Spectroscopy: Key absorption bands would include a broad peak around  $3200\text{--}3600\text{ cm}^{-1}$  for the O-H stretch of the alcohol, C-H stretching peaks around  $2850\text{--}2960\text{ cm}^{-1}$ , and a C-O stretching band in the  $1050\text{--}1150\text{ cm}^{-1}$  region.[7] The C-Br stretch typically appears in the fingerprint region ( $500\text{--}600\text{ cm}^{-1}$ ).

## Core Reactivity and Chemical Pathways

The utility of **4-bromobutan-2-ol** stems from its bifunctionality, possessing two reactive sites: a secondary alcohol and a primary alkyl bromide.[3] This allows for a range of selective chemical transformations.

- Nucleophilic Substitution at C4: The bromine atom is an excellent leaving group, making the primary carbon (C4) highly susceptible to nucleophilic attack ( $\text{S}_{\text{N}}2$  reactions). This allows for the introduction of various functional groups.[3]
- Oxidation of the Alcohol at C2: The secondary alcohol can be oxidized to the corresponding ketone, 4-bromobutan-2-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation.[3]
- Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophile can then attack the electrophilic C4 carbon in an intramolecular  $\text{S}_{\text{N}}2$  reaction, leading to the formation of a cyclic ether, 2-methyltetrahydrofuran.



[Click to download full resolution via product page](#)

Key reaction pathways of **4-bromobutan-2-ol**.

## Experimental Protocols: Synthesis

A primary route for synthesizing **4-bromobutan-2-ol** is the selective reduction of 4-bromobutan-2-one.<sup>[3]</sup> This method is effective for producing the target alcohol without affecting the carbon-bromine bond.

### Protocol: Synthesis of 4-Bromobutan-2-ol via Reduction of 4-Bromobutan-2-one

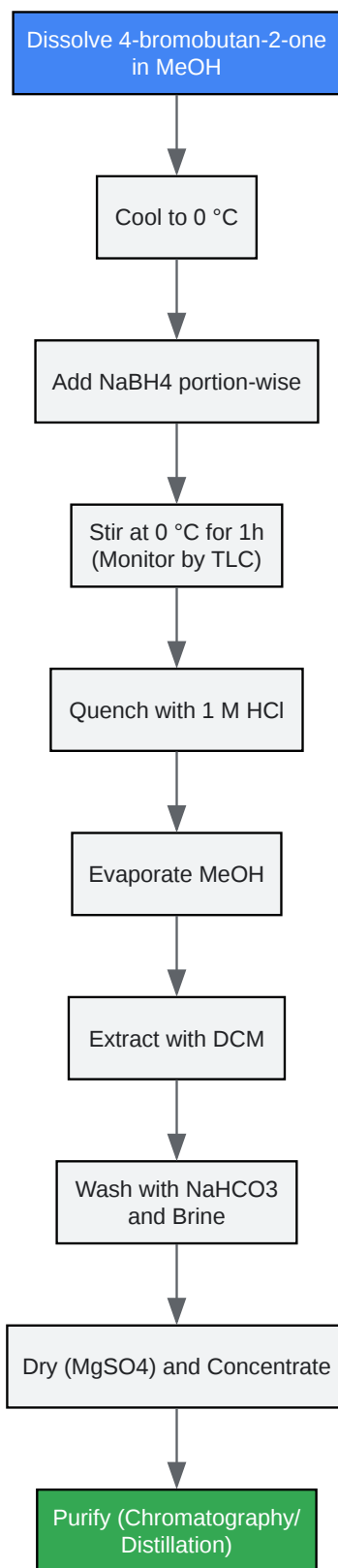
Objective: To prepare **4-bromobutan-2-ol** by reducing the ketone functionality of 4-bromobutan-2-one using sodium borohydride ( $\text{NaBH}_4$ ).

Materials:

- 4-bromobutan-2-one (1.0 eq)
- Sodium borohydride ( $\text{NaBH}_4$ ) (1.1 eq)
- Methanol ( $\text{MeOH}$ ), anhydrous
- Dichloromethane ( $\text{DCM}$ )
- 1 M Hydrochloric acid ( $\text{HCl}$ )
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** Dissolve 4-bromobutan-2-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
- **Addition of Reducing Agent:** Add sodium borohydride portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Slowly add 1 M HCl to the flask at 0 °C to quench the excess NaBH<sub>4</sub> and neutralize the mixture. Continue adding until gas evolution ceases.
- **Extraction:** Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add dichloromethane. Transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **4-bromobutan-2-ol** by flash column chromatography or distillation under reduced pressure to obtain the final product.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromobutan-2-ol | C<sub>4</sub>H<sub>9</sub>BrO | CID 13111845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-4-Bromobutan-2-ol | CAS#:88785-04-0 | Chemsrce [chemsrc.com]
- 3. 4-Bromobutan-2-ol | 6089-17-4 | Benchchem [benchchem.com]
- 4. (2R)-4-bromobutan-2-ol CAS#: 88785-04-0 [m.chemicalbook.com]
- 5. 2-Butanol, 4-bromo-, (2R)- | lookchem [lookchem.com]
- 6. 2-Butanol, 4-bromo-, (2R)- | C<sub>4</sub>H<sub>9</sub>BrO | CID 10964709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C<sub>4</sub>H<sub>10</sub>O CH<sub>3</sub>CH(OH)CH<sub>2</sub>CH<sub>3</sub> infrared spectrum of butan-2-ol prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromobutan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2956154#iupac-name-for-4-bromobutan-2-ol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)